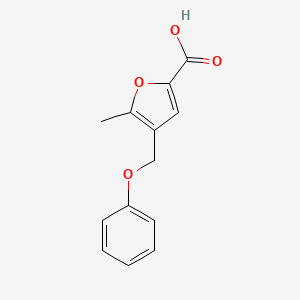

5-Methyl-4-(phenoxymethyl)furan-2-carboxylic acid

Description

5-Methyl-4-(phenoxymethyl)furan-2-carboxylic acid is a furan-based carboxylic acid derivative with a methyl group at position 5, a phenoxymethyl substituent at position 4, and a carboxylic acid group at position 2.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4-(phenoxymethyl)furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-9-10(7-12(17-9)13(14)15)8-16-11-5-3-2-4-6-11/h2-7H,8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYNONLALKSFOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)O)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(phenoxymethyl)furan-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with furan and phenol as the primary starting materials.

Formation of Phenoxymethyl Group: Phenol is reacted with a suitable alkylating agent, such as methyl iodide, to form phenoxymethyl ether.

Introduction of Methyl Group: The furan ring is methylated using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.

Carboxylation: The methylated furan is then carboxylated using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of 5-Methyl-4-(phenoxymethyl)furan-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The process may include:

Batch or Continuous Reactors: Utilizing batch or continuous reactors for the alkylation, methylation, and carboxylation steps.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(phenoxymethyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-Methyl-4-(phenoxymethyl)furan-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(phenoxymethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The phenoxymethyl group can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity. The furan ring provides structural rigidity, contributing to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., nitro in 5-(4-nitrophenyl)furan-2-carboxylic acid) enhance antimycobacterial activity by strengthening interactions with MbtI’s active site .

- Lipophilicity: The phenoxymethyl group in the target compound likely increases logP compared to polar derivatives (e.g., 5-hydroxymethyl-furan-2-carboxylic acid, logP ~0.5) but reduces it relative to nitro-substituted analogs (logP ~2.1) .

- Synthetic Accessibility: Unlike Suzuki-coupled nitro derivatives , the phenoxymethyl group may require etherification or cross-coupling strategies, similar to 5-[(4-chlorophenoxy)methyl]furan-2-carboxylic acid .

Key Insights :

- Antimycobacterial Potency: Nitro-substituted derivatives (e.g., 5-(4-nitrophenyl)furan-2-carboxylic acid) exhibit superior activity due to strong target binding, whereas the phenoxymethyl analog may require functional optimization for comparable efficacy.

- Diverse Applications: Hydroxymethyl and morpholinomethyl derivatives highlight the scaffold’s versatility in targeting non-infectious diseases (e.g., cancer, oxidative stress) .

Biological Activity

5-Methyl-4-(phenoxymethyl)furan-2-carboxylic acid (CAS number 938143-64-7) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant studies that highlight its significance.

Molecular Formula : C13H12O4

Molecular Weight : 232.23 g/mol

Solubility : Slightly soluble in chloroform and methanol, more soluble in DMSO .

The biological activity of 5-Methyl-4-(phenoxymethyl)furan-2-carboxylic acid is attributed to its structural components, particularly the furan ring and the carboxylic acid group. These features enable interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound may exert its effects through:

- Inhibition of Enzymatic Activity : The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with enzyme active sites.

- Modulation of Signaling Pathways : It may influence cell signaling pathways by acting as a ligand for specific receptors.

Anti-inflammatory Effects

Compounds containing furan rings have been studied for their anti-inflammatory properties. Research indicates that such compounds can inhibit the production of pro-inflammatory cytokines, potentially making them suitable candidates for treating inflammatory diseases. The exact mechanism through which 5-Methyl-4-(phenoxymethyl)furan-2-carboxylic acid operates in this context remains to be elucidated but may involve modulation of NF-kB signaling pathways .

Case Studies

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial potential of furan derivatives.

- Results : Several derivatives demonstrated significant activity against Gram-positive bacteria. While specific data on 5-Methyl-4-(phenoxymethyl)furan-2-carboxylic acid was not provided, the study supports the hypothesis of potential antimicrobial properties .

- Inflammation Model Investigation :

Synthesis and Research Applications

The synthesis of 5-Methyl-4-(phenoxymethyl)furan-2-carboxylic acid can be achieved through various organic reactions involving furan derivatives and phenolic compounds. Its applications extend beyond medicinal chemistry; it is also explored for use in materials science as a precursor for novel polymers and coatings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.